5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine
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Overview
Description
5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine: is a heterocyclic compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound belongs to the class of triazines, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine can be achieved through various synthetic routes. One common method involves the reaction of 5,6-diethyl-1,2,4-triazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Chemistry: 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe to investigate the binding sites of enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the formulation of specialty chemicals for various applications .
Mechanism of Action
The mechanism of action of 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
- 5,6-Dimethyl-3-methylsulfonyl-1,2,4-triazine
- 5,6-Diethyl-3-ethylsulfonyl-1,2,4-triazine
- 5,6-Diethyl-3-methylsulfonyl-1,2,3-triazine
Uniqueness: 5,6-Diethyl-3-methanesulfonyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-diethyl-3-methylsulfonyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-4-6-7(5-2)10-11-8(9-6)14(3,12)13/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLITTOTHLXZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)S(=O)(=O)C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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